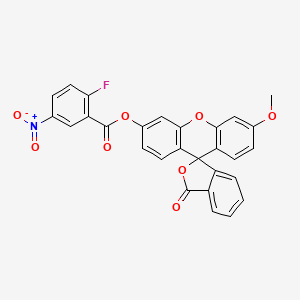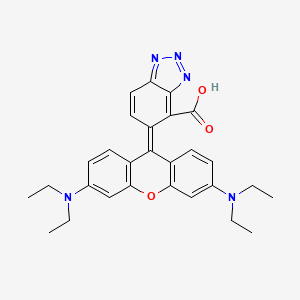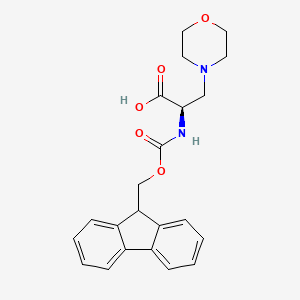amino}propanoic acid CAS No. 2108754-69-2](/img/structure/B6309203.png)
3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound with the molecular formula C16H29NO4 . It is a derivative of β-Alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of “3-{(t-Butoxy)carbonylamino}propanoic acid” likely involves the use of the Boc group as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of “3-{(t-Butoxy)carbonylamino}propanoic acid” consists of a propanoic acid backbone with a cyclooctylamino group protected by a Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving “3-{(t-Butoxy)carbonylamino}propanoic acid” would likely involve the addition or removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学的研究の応用
3-COPA has been used in a variety of scientific research applications, including as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. In particular, 3-COPA has been used in studies of peptide synthesis, enzyme inhibition, and organic synthesis.
作用機序
3-COPA is a carboxylic acid and has been used in a variety of scientific research applications. It has been used as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. The mechanism of action of 3-COPA depends on its application. For example, when used as a reagent for peptide synthesis, 3-COPA acts as an acylating agent, which is used to attach amino acids to the peptide chain. When used as an inhibitor of enzymes, 3-COPA acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. Finally, when used as a substrate for organic synthesis, 3-COPA acts as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
3-COPA has been used in a variety of scientific research applications, but its biochemical and physiological effects have not been extensively studied. However, it is known that 3-COPA can act as an inhibitor of enzymes, and it is possible that it may have other biochemical and physiological effects.
実験室実験の利点と制限
3-COPA has several advantages for lab experiments, including its high purity, its low cost, and its easy availability. However, it also has several limitations, including its low solubility in water and its sensitivity to light and air.
将来の方向性
There are several potential future directions for 3-COPA. For example, further research could be done to explore its biochemical and physiological effects. Additionally, 3-COPA could be used in the development of new synthetic methods for peptide synthesis, enzyme inhibition, and organic synthesis. Finally, 3-COPA could be used to develop new inhibitors of enzymes and new substrates for organic synthesis.
合成法
3-COPA can be synthesized in a two-step procedure, beginning with the preparation of cyclooctyl amine, which is then reacted with t-butoxycarbonyl chloride in the presence of an acid catalyst. This reaction yields 3-COPA in high yields.
特性
IUPAC Name |
3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBISCUQJSFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)